Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO3 . It is a type of oxazole, which is a class of organic compounds containing an oxazole ring, a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenyl group attached to an oxazole ring, which is further connected to a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Catalytic Applications : Ethyl oxazole-4-carboxylate has been used in palladium-catalyzed alkenylation, benzylation, and alkylation reactions. These reactions are important for the synthesis of various organic compounds (Verrier, Hoarau, & Marsais, 2009).
Antimicrobial Activity : Certain derivatives, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have shown potential antimicrobial activities. These derivatives can be synthesized from ethyl piperazine-1-carboxylate and exhibit moderate antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been characterized, providing insights into the molecular structure and interactions of these compounds (Sapnakumari et al., 2014).
Synthesis of Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate serves as an intermediate in the synthesis of various substituted oxazoles. These compounds are useful in organic and medicinal chemistry (Hodgetts & Kershaw, 2002).
Building Blocks for Synthetic Chemistry : Ethyl oxazole-4-carboxylates are key intermediates in the preparation of sp3-enriched 4,5-disubstituted oxazoles. They are useful as building blocks for further chemical transformations in synthetic and medicinal chemistry (Slobodyanyuk et al., 2019).
Synthesis of Chiral Compounds : Ethyl oxazole-4-carboxylate derivatives have been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These chiral compounds have potential applications in the synthesis of bioactive molecules (Cox, Prager, & Svensson, 2003).
Cancer Research : Ethyl oxazole-4-carboxylate derivatives have been explored for their potential as inhibitors of VEGFR-2 and EGFR tyrosine kinases, suggesting their use as anti-cancer agents (Riadi et al., 2021).
Herbicide Synthesis : These compounds have been employed in the synthesis of the herbicide carfentrazone-ethyl, showcasing their utility in agricultural chemistry (Fan et al., 2015).
Fluorescent Probes : Certain derivatives, such as ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, have been developed as fluorescent probes for biothiol detection, demonstrating their application in analytical chemistry and diagnostics (Wang et al., 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZGKAXBLXDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569507 | |
Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132089-42-0 | |
Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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